Dithymoquinone

Descripción

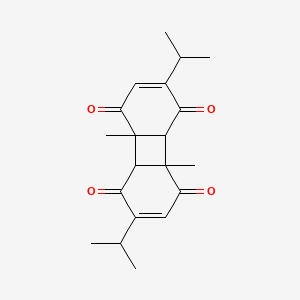

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

39461-20-6 |

|---|---|

Fórmula molecular |

C20H24O4 |

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

4b,8b-dimethyl-3,7-di(propan-2-yl)-4a,8a-dihydrobiphenylene-1,4,5,8-tetrone |

InChI |

InChI=1S/C20H24O4/c1-9(2)11-7-13(21)19(5)17(15(11)23)20(6)14(22)8-12(10(3)4)16(24)18(19)20/h7-10,17-18H,1-6H3 |

Clave InChI |

FPRGRROJPRIHJP-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=O)C2(C(C1=O)C3(C2C(=O)C(=CC3=O)C(C)C)C)C |

SMILES canónico |

CC(C)C1=CC(=O)C2(C(C1=O)C3(C2C(=O)C(=CC3=O)C(C)C)C)C |

Sinónimos |

dithymoquinone |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Dithymoquinone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound, providing detailed insights into its proton and carbon framework.

The ¹H and ¹³C NMR spectra of this compound have been instrumental in confirming the formation of a single isomer from the photodimerization of thymoquinone. researchgate.net The disappearance of olefinic methyl and proton signals present in the starting material, thymoquinone, and the appearance of new aliphatic signals confirm the formation of the cyclobutane (B1203170) ring, which is the hallmark of the dimerization process. researchgate.net

Detailed analysis of the ¹H NMR spectrum of pure this compound reveals distinct peaks with specific chemical shifts and multiplicities that correspond to the different protons in the molecule. researchgate.net Similarly, the ¹³C NMR spectrum shows a unique set of peaks corresponding to the carbon atoms in the this compound structure. researchgate.netresearchgate.net The chemical shifts in both spectra are in good agreement with previously reported data. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl C | 198.8 | |

| Carbonyl C | 194.1 | |

| C=C | 161.5 | |

| C=C | 134.9 | |

| Cyclobutyl CH | 3.31 (s) | 54.8 |

| Cyclobutyl C-CH₃ | 47.3 | |

| Isopropyl CH | 27.2 | |

| Isopropyl CH₃ | 21.6 | |

| Isopropyl CH₃ | 21.0 | |

| C=C-CH₃ | 2.03 (s) | 20.2 |

| Cyclobutyl CH₃ | 1.22 (s) |

Data sourced from studies conducted in CDCl₃. researchgate.net

To further elucidate the structure and stereochemistry of this compound, two-dimensional NMR techniques have been employed. researchgate.net Correlation Spectroscopy (COSY) analysis has been used to confirm proton assignments by identifying correlations between coupled protons. researchgate.net Heteronuclear Correlation (HETCOR) spectroscopy has been vital in assigning the carbon signals by correlating them with their directly attached protons. researchgate.netresearchgate.net

While COSY and HETCOR analyses confirmed the connectivity of the molecule, Nuclear Overhauser Effect (NOE) experiments were conducted to determine the stereochemistry around the cyclobutane ring. researchgate.net However, one-dimensional and two-dimensional NOE experiments did not definitively assign the relative orientation of the cyclobutyl methyl groups. researchgate.net This limitation necessitated the use of X-ray crystallography for unambiguous stereochemical determination. researchgate.net

Vibrational Spectroscopy Studies: Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific FTIR data for this compound is not extensively detailed in the provided search results, the technique is a standard method for characterizing related quinone compounds. For its precursor, thymoquinone, characteristic strong stretching bands for the carbonyl group of the cyclohexadiene are observed around 1650 cm⁻¹. researchgate.net Additionally, intense bands corresponding to C-H stretching of aliphatic groups are seen near 2967 cm⁻¹, with weaker bands at higher wavenumbers (around 3040 cm⁻¹) assigned to the vinylic C-H stretching. researchgate.net It is expected that the FTIR spectrum of this compound would show similar characteristic peaks for the carbonyl and alkyl groups, with the notable absence of the vinylic C-H stretching from the reacted double bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π electrons in conjugated systems. shu.ac.uklibretexts.org Organic molecules containing chromophores, such as the carbonyl groups and carbon-carbon double bonds in quinones, absorb UV or visible light, leading to the excitation of outer electrons. shu.ac.uk The absorption of UV radiation in organic compounds is often based on n → π* and π → π* transitions. shu.ac.uk

For this compound, the UV-Vis spectrum would be influenced by the quinone rings. The photodimerization process, which consumes one of the double bonds in each thymoquinone monomer to form the cyclobutane ring, would lead to a change in the extent of conjugation. This alteration in the electronic structure would be reflected in the UV-Vis spectrum, likely resulting in a shift of the absorption maxima compared to the parent thymoquinone molecule.

Single-Crystal X-ray Diffraction Analysis of this compound and its Isomers

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise measurements of bond lengths, bond angles, and stereochemistry. rigaku.com

A single-crystal X-ray diffraction analysis of this compound has been successfully performed, providing the first-ever such analysis for this compound. researchgate.netnih.gov This analysis confirmed that the photodimerization of thymoquinone results in the formation of a single structural isomer, specifically the trans-anti derivative. researchgate.netnih.govnih.gov

The crystal structure of this compound belongs to the triclinic space group P-1. researchgate.netnih.gov The analysis revealed that the molecule sits around a crystallographic inversion center. nih.gov The crystal packing shows similarities to that of its precursor, thymoquinone. researchgate.netnih.gov The determination of the crystal structure has been crucial in confirming the relative orientation of the substituents on the cyclobutane ring, a detail that could not be unambiguously determined by NMR spectroscopy alone. researchgate.net

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₄O₄ |

| Molecular Weight | 328.39 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7756(14) |

| b (Å) | 9.215(2) |

| c (Å) | 9.399(2) |

| α (°) | 67.683(4) |

| β (°) | 72.403(5) |

| γ (°) | 72.605(4) |

| Volume (ų) | 431.39(17) |

| Z | 1 |

| Calculated Density (Mg/m³) | 1.264 |

Data obtained from single-crystal X-ray diffraction analysis. nih.gov

Analysis of Intermolecular Interactions in Solid State

This compound crystallizes in a triclinic system with the space group P-1. nih.gov This crystal structure is centrosymmetric, with the molecule positioned around a crystallographic inversion center. nih.gov The primary forces governing the crystal packing of this compound are van der Waals interactions. Given the absence of strong hydrogen bond donors (like -OH or -NH groups) in its molecular structure, the packing is stabilized predominantly by weaker, non-covalent forces.

Detailed crystallographic data for this compound are presented below. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₄O₄ |

| Molecular Weight (M) | 328.39 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7756(14) |

| b (Å) | 9.215(2) |

| c (Å) | 9.399(2) |

| α (°) | 67.683(4) |

| β (°) | 72.403(5) |

| γ (°) | 72.605(4) |

| Volume (V) (ų) | 431.39(17) |

| Z | 1 |

| Calculated Density (Dcalc) (Mg/m³) | 1.264 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. libretexts.org This method has been applied to confirm the identity of this compound, particularly in complex mixtures and as a product of thymoquinone degradation. researchgate.net

The molecular weight of this compound (C₂₀H₂₄O₄) is 328.39 g/mol , a value corroborated by X-ray crystallographic analysis. nih.gov In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), molecules are often detected as protonated species. For this compound, liquid chromatography-mass spectrometry (LC-MS/MS) analysis has identified a protonated molecular ion ([M+H]⁺) at an m/z of 329.96. researchgate.net This observation confirms the molecular mass of the this compound dimer. researchgate.net

Upon ionization in a mass spectrometer, the molecular ion can be subjected to fragmentation, where it breaks down into smaller, characteristic fragment ions. chemguide.co.uk The resulting fragmentation pattern serves as a molecular "fingerprint," which is unique to the compound's structure. While a detailed public report on the specific fragmentation pathway of this compound is not extensively available, its identification is often achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). In this approach, the experimental fragmentation pattern of an unknown compound is compared against established spectral libraries, such as the NIST-MS library. The matching of these patterns allows for confident structural confirmation.

The key mass spectrometric data for this compound is summarized in the table below.

| Parameter | Value/Information | Technique |

|---|---|---|

| Molecular Formula | C₂₀H₂₄O₄ | - |

| Theoretical Molecular Weight | 328.39 u | - |

| Observed Protonated Ion ([M+H]⁺) | m/z 329.96 | LC-MS/MS |

| Fragmentation Analysis | Pattern matched against spectral libraries (e.g., NIST-MS) for identification. | GC-MS |

Electronic Structure Analysis and Quantum Chemical Calculations (DFT) of this compound

Quantum chemical calculations, primarily employing DFT, are crucial for dissecting the electronic structure and inherent chemical properties of this compound. These analyses provide insights into its stability, reactivity, and potential for molecular interactions.

The determination of an accurate molecular geometry is a foundational step in computational studies, as it directly influences all subsequent electronic property calculations. This compound's molecular structure has been optimized using Density Functional Theory (DFT) employing the B3LYP functional in conjunction with the 6-311++G(d,p) basis set, typically performed in the gas phase clinicsearchonline.orgclinicsearchonline.org. This computational process yields a stable and symmetric dimeric structure clinicsearchonline.orgclinicsearchonline.org. Such geometry optimization is essential for obtaining a precise three-dimensional representation of the molecule, which is critical for accurately predicting its behavior and interactions with other molecular entities clinicsearchonline.orgcnr.itmdpi.com. The optimized geometry serves as the basis for further electronic property analyses clinicsearchonline.org.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that dictate a molecule's electronic behavior and reactivity clinicsearchonline.orgclinicsearchonline.orgajchem-a.comirjweb.com. For this compound, computational studies have reported a HOMO energy of -7.04971 eV and a LUMO energy of -3.06838 eV clinicsearchonline.orgclinicsearchonline.org. The resulting HOMO-LUMO energy gap (ΔE) was calculated to be 3.98133 eV clinicsearchonline.orgclinicsearchonline.org. This moderate energy gap suggests a favorable balance between chemical stability and reactivity, a characteristic important for molecules that participate in redox processes without rapid decomposition clinicsearchonline.orgclinicsearchonline.org.

Other global reactivity descriptors, such as ionization potential (I), electron affinity (A), and chemical softness (S), have also been evaluated and found to be consistent with known antioxidant agents clinicsearchonline.orgclinicsearchonline.org. Specifically, the calculated chemical hardness (η) of 1.990665 eV and chemical softness (S) of 0.070925 eV⁻¹ indicate a flexible electronic structure that may enhance its interaction with reactive species clinicsearchonline.org.

| Parameter | Value (eV) | Source(s) |

| HOMO | -7.04971 | clinicsearchonline.orgclinicsearchonline.org |

| LUMO | -3.06838 | clinicsearchonline.orgclinicsearchonline.org |

| HOMO-LUMO Gap (ΔE) | 3.98133 | clinicsearchonline.orgclinicsearchonline.org |

| Chemical Hardness (η) | 1.990665 | clinicsearchonline.org |

| Chemical Softness (S) | 0.070925 | clinicsearchonline.org |

Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the distribution of electron density and electrostatic potential across a molecule's surface uni-muenchen.deavogadro.cclibretexts.org. This mapping, typically rendered with color-coding (e.g., red for negative potential and blue for positive potential), helps identify regions that are susceptible to electrophilic or nucleophilic attack uni-muenchen.deavogadro.cclibretexts.orgnih.govresearchgate.net. By illustrating these charge distributions, MEP maps provide crucial insights into a molecule's potential sites for chemical reactions and interactions with other molecules, including biological targets uni-muenchen.deresearchgate.net. While specific MEP maps for this compound are not detailed in the available literature snippets, this methodology is a standard approach for assessing charge distribution and predicting interaction patterns uni-muenchen.deresearchgate.net.

Molecular Docking and Ligand-Protein Interaction Studies of this compound

Molecular docking simulations are widely employed to predict how this compound interacts with various biological targets, assessing its binding affinity and identifying key molecular interactions. These studies are vital for understanding its potential therapeutic applications.

This compound has been computationally evaluated for its binding affinity against a range of biological targets, revealing its potential as an inhibitor or modulator. For instance, it demonstrated a binding free energy of -7.40 kcal/mol when inhibiting Myostatin (MSTN) mdpi.comnih.gov. In the context of COVID-19 research, this compound exhibited binding energies of -8.5 kcal/mol with 3CLpro, -10.8 kcal/mol with TLR4, and -9.5 kcal/mol with PREP nih.govmdpi.com. Studies targeting Mycobacterium tuberculosis identified docking scores for this compound as -6.5 kcal/mol for MtKasA, -8.2 kcal/mol for MtDprE1, and -9.2 kcal/mol for MtPanK journaljpri.com. Furthermore, this compound showed a binding affinity of -8.6 kcal/mol at the SARS-CoV-2:ACE2 interface, suggesting its capacity to disrupt viral-host interactions nih.gov. It also displayed a higher binding affinity to Human Serum Albumin (HSA) compared to 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), with binding energies of -8.1 kcal/mol for this compound versus -7.0 kcal/mol for CMPF arxiv.orgresearchgate.net. As an anti-dengue agent, this compound achieved binding energies of -7.3 kcal/mol with DENV-3 NS5 MTase and -11.74 kcal/mol with the NS2B/NS3 protease researchgate.net. Advanced computational methods, including deep learning models like DeepDTA, are also utilized for predicting drug-target binding affinities arxiv.orgscienceopen.comnih.gov.

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type/Notes | Source(s) |

| Myostatin (MSTN) | -7.40 | Inhibition of MSTN | mdpi.comnih.gov |

| 3CLpro | -8.5 | Anti-COVID-19 agent | nih.govmdpi.com |

| TLR4 | -10.8 | Anti-COVID-19 agent | nih.govmdpi.com |

| PREP | -9.5 | Anti-COVID-19 agent | nih.govmdpi.com |

| MtKasA | -6.5 | Anti-TB target | journaljpri.com |

| MtDprE1 | -8.2 | Anti-TB target | journaljpri.com |

| MtPanK | -9.2 | Anti-TB target | journaljpri.com |

| SARS-CoV-2:ACE2 interface | -8.6 | Disrupts viral-host interactions | nih.gov |

| HSA (vs CMPF) | -8.1 | Higher affinity than CMPF (-7.0 kcal/mol) | arxiv.orgresearchgate.net |

| DENV-3 NS5 MTase | -7.3 | Anti-dengue agent | researchgate.net |

| DENV NS2B/NS3 protease | -11.74 | Anti-dengue agent | researchgate.net |

The analysis of molecular docking results reveals specific amino acid residues and interaction types that are critical for this compound's binding to its targets. For instance, in its interaction with Myostatin (MSTN), this compound forms hydrogen bonds with various residues, contributing to the stability of the complex mdpi.comnih.gov. Studies investigating this compound's potential against SARS-CoV-2 targets have identified a range of interactions, including hydrogen bonds, hydrophobic forces, electrostatic interactions, and pi-sulfur interactions researchgate.net. Specifically, it forms hydrogen bonds with Lys74, Leu76, and Trp83 within the active site of the NS3 protease researchgate.net. In its interaction with the SARS-CoV-2:ACE2 interface, this compound engages with residues such as GLN493, SER494, and LYS31 through hydrogen bonds and hydrophobic contacts, potentially hindering viral-host binding nih.gov. When targeting COVID-19-related proteins, this compound analogues have been shown to interact with key residues like THR26, ASN142, and GLU166 in 3CLpro, and ARG106 and SER184 in TLR4 mdpi.com. In its binding to Human Serum Albumin (HSA), this compound interacts with residues including Tyr150, Lys199, Arg222, and Arg257, often forming shorter bond lengths compared to CMPF arxiv.orgresearchgate.net. These detailed interactions provide insights into the specific characteristics of the binding sites that this compound utilizes to exert its biological effects.

Compound List

this compound

Computational Chemistry and Theoretical Investigations of Dithymoquinone

Cytotoxic Effects on Cancer Cells

Dithymoquinone has been shown to possess cytotoxic properties against a variety of human tumor cell lines. researchgate.net Notably, its effectiveness extends to multi-drug resistant (MDR) cancer cells, which are notoriously difficult to treat with standard chemotherapeutics. In one study, both this compound and thymoquinone (B1682898) were cytotoxic to several tested cell lines, with IC50 values ranging from 78 to 393 µM. researchgate.net The research also indicated that both parental (non-resistant) and their corresponding MDR variant cell lines were equally sensitive to this compound. researchgate.net Another report noted that this compound exhibits high cytotoxicity against VERO-E6 cells. ejmi.org The University of Kentucky Research Foundation has also filed a patent for the use of this compound as an antineoplastic agent against MDR human cancers. researchgate.net

Molecular Targets in Cancer Pathways

The precise molecular mechanisms underpinning this compound's anticancer activity are still under investigation, but initial findings suggest they differ from those of many standard drugs. Studies have suggested that radical generation may not be critical to its cytotoxic activity. researchgate.net Unlike many chemotherapeutic agents, this compound's efficacy does not appear to be diminished by the P-glycoprotein-mediated efflux pump, a common mechanism of multi-drug resistance. This suggests that this compound is likely not an MDR substrate. researchgate.net While the specific signaling pathways and molecular targets, such as those involving Akt, p53, or STAT3, have been extensively detailed for thymoquinone, further research is needed to identify the specific targets modulated by this compound in cancer cells. jcpjournal.orgnih.gov

Strictly Focusing on Molecular and Cellular Mechanisms, Avoiding Efficacy or Human Trial Data.

Molecular Mechanisms of Enzyme Modulation by Dithymoquinone

This compound (DTQ), a dimeric derivative of thymoquinone (B1682898) found in Nigella sativa, has been the subject of computational and in vitro studies to elucidate its interactions with various enzymes at a molecular level. These investigations have revealed specific mechanisms through which this compound can modulate enzymatic activity, primarily through competitive inhibition and disruption of protein-protein interactions.

Modulation of SARS-CoV-2 Associated Enzymes (e.g., 3CLpro, TLR4, PREP)

Computational studies have identified this compound as a compound with the potential to interact with key enzymes associated with SARS-CoV-2 pathogenesis. Molecular docking and simulation analyses suggest that this compound exhibits promising binding activity against the SARS-CoV-2 main protease (3CLpro or Mpro). researchgate.net This enzyme is critical for viral replication, as it processes viral polyproteins into functional units. dntb.gov.uanih.gov In silico analyses have shown that this compound can fit into the active site of 3CLpro, interacting with key residues. researchgate.netdntb.gov.ua This interaction suggests a potential inhibitory mechanism, which could disrupt the viral life cycle.

Furthermore, research has explored the potential of this compound scaffolds against other host-related enzymes like Toll-like receptor 4 (TLR4) and prolyl endopeptidase (PREP). researchgate.net TLR4 is a component of the innate immune system that can trigger inflammatory responses upon activation by viral components. researchgate.net PREP is a serine protease also implicated in inflammatory processes. nih.govmdpi.com The investigation of this compound-based structures against these targets points towards a broader potential for modulating host inflammatory pathways, although the precise molecular mechanisms remain an area of active research. researchgate.net

Inhibition of Myostatin (MSTN) and Downstream Signaling Pathways (ActR2B)

Myostatin (MSTN) is a protein that negatively regulates skeletal muscle mass. nih.govresearchgate.net It functions by binding to the activin receptor type-2B (ActR2B), which initiates a signaling cascade that inhibits muscle growth and protein synthesis. nih.govresearchgate.net Computational screening has identified this compound as a potent inhibitor of MSTN. nih.govnih.gov

The primary mechanism of inhibition involves this compound directly interfering with the binding of MSTN to its receptor, ActR2B. nih.govnih.govscielo.org.za Molecular docking studies have shown that this compound reduces the number of hydrogen bonds and hydrophobic interactions between MSTN and ActR2B. nih.gov This disruption weakens the protein-protein interaction, thereby blocking the initiation of the downstream signaling pathway. nih.gov The binding of MSTN to ActR2B activates Smad2/3-mediated transcription, which promotes protein degradation, and also inhibits the pro-growth Akt signaling pathway. nih.govresearchgate.net By preventing this initial binding event, this compound effectively blocks these anti-myogenic signals. nih.govresearchgate.net

Molecular dynamics simulations have confirmed the stability of the this compound-MSTN complex, suggesting a sustained inhibitory interaction. nih.govresearchgate.netnih.gov

| Parameter | Value | Significance | Source |

|---|---|---|---|

| Binding Free Energy (DTQ-MSTN) | -7.40 kcal/mol | Indicates strong binding affinity of this compound to Myostatin. | nih.govnih.gov |

| Global Energy of MSTN-ActR2B Complex (Baseline) | -47.75 | Represents the baseline interaction energy between Myostatin and its receptor. | nih.govresearchgate.netnih.gov |

| Global Energy of MSTN-ActR2B Complex (with DTQ) | -40.45 | Shows a significant reduction in interaction energy, indicating this compound disrupts the complex. | nih.govresearchgate.netnih.gov |

Inhibition of Bacterial Peptide Deformylase (PDF)

Peptide deformylase (PDF) is an essential metalloenzyme in bacteria responsible for removing the N-formyl group from newly synthesized proteins. nih.govpharmacophorejournal.comresearchgate.net This deformylation step is critical for protein maturation and bacterial viability, making PDF a selective target for antibacterial agents. nih.govnih.gov

In silico studies have demonstrated that this compound can act as an inhibitor of bacterial PDF. techscience.com Molecular docking analyses revealed that this compound binds strongly to the active site of the PDF enzyme. techscience.com The binding energy of this interaction was found to be more favorable than that of a known control compound, suggesting a high affinity. techscience.com The stability of the this compound-PDF complex was further supported by molecular dynamic simulations, which showed a steady-state interaction over a 20-nanosecond period. techscience.com This stable binding within the enzyme's active site suggests that this compound could inhibit the catalytic activity of PDF, thereby disrupting bacterial protein synthesis. techscience.com

| Compound | Binding Energy (kcal/mol) | Source |

|---|---|---|

| This compound | -7.77 | techscience.com |

| p-cymene (B1678584) | -7.26 | techscience.com |

| Control Compound | -6.73 | techscience.com |

Mechanistic Exploration of this compound's Antioxidant Action via Free Radical Scavenging

This compound, as a phenolic compound and a derivative of thymoquinone, is recognized for its antioxidant potential. ijsr.nettaylorandfrancis.com The antioxidant activity of such quinone-containing molecules is often attributed to their ability to act as free radical scavengers. ijsr.net Free radicals are highly reactive species that can cause oxidative damage to cellular components. nih.gov

Redox Chemistry of this compound in Biological Contexts

The biological activity of this compound is intrinsically linked to its redox properties. The ability to participate in electron transfer reactions is a hallmark of quinone compounds and is central to their function in biological systems, including their antioxidant and pro-oxidant activities.

Cyclic Voltammetry and Spectroelectrochemical Analysis of this compound's Electron Transfer Processes

Electrochemical studies, such as cyclic voltammetry, have been employed to investigate the redox behavior of this compound in aprotic media. researchgate.net These analyses provide insight into the electron transfer processes the molecule can undergo. Studies on the electrochemical behavior of this compound have identified specific redox events. researchgate.net One key finding is the fast cleavage of the electrogenerated radical anion of this compound (DTQ⁻•). researchgate.net This indicates that upon accepting an electron, the this compound molecule can undergo a rapid chemical transformation.

Interaction Mechanisms of this compound with Reactive Oxygen Species (ROS)

Current scientific literature does not provide detailed molecular and cellular mechanisms describing the direct interaction of this compound (DTQ) with reactive oxygen species (ROS). While the parent compound, thymoquinone, is known to exhibit pro-oxidant and antioxidant properties by influencing ROS generation, specific studies detailing such mechanisms for this compound are not available at this time. Research into this area is required to elucidate the specific pathways and chemical reactions through which this compound may modulate cellular redox environments.

Cellular Modulatory Effects of this compound in In Vitro Systems

The cellular modulatory effects of this compound have been primarily investigated through computational and in silico models, with a significant focus on its interaction with specific proteins.

Investigation of Cellular Signaling Pathways Affected by this compound (e.g., apoptosis, autophagy pathways, if described mechanistically)

As of now, detailed mechanistic studies elucidating the specific effects of this compound on cellular signaling pathways such as apoptosis and autophagy are limited in the available scientific literature. While this compound has been noted for its cytotoxic effects in some contexts, the underlying molecular signaling cascades, including the activation of caspases, modulation of Bcl-2 family proteins, or the formation of autophagosomes, have not been specifically described for this compound. taylorandfrancis.com

Modulation of Cellular Components (e.g., protein interactions, membrane dynamics)

Protein Interactions

Computational studies have been instrumental in identifying and characterizing the interaction of this compound with various protein targets. These in silico analyses, including molecular docking and molecular dynamics simulations, predict the binding affinity and stability of this compound within the binding sites of key proteins.

One significant predicted interaction is with Myostatin (MSTN), a negative regulator of skeletal muscle mass. mdpi.comnih.gov Molecular docking studies identified this compound as a potential inhibitor of MSTN, with a binding free energy of -7.40 kcal/mol. mdpi.comnih.gov It is suggested that this compound may block MSTN signaling by reducing its binding interaction with its receptor, the activin receptor type-2B (ActR2B). mdpi.comnih.gov Molecular dynamics simulations of the this compound-MSTN complex over 100 nanoseconds indicated that the complex is stable. mdpi.com

Further computational research has explored this compound's potential to interact with other proteins. It has been shown to bind strongly with the Peptide Deformylase (PDF) enzyme from Xanthomonas oryzae pv. oryzae, with a binding energy of -7.77 kcal/mol, suggesting a potential inhibitory role. techscience.com Other studies have predicted that this compound interacts favorably with the Dipeptidyl peptidase-4 (DPP-4) enzyme. pharmacophorejournal.com Additionally, this compound and its analogues have been investigated as potential binders to proteins relevant to COVID-19, such as the 3CL protease (3CLpro) and Toll-like receptor 4 (TLR4). nih.gov

The following table summarizes the findings from various molecular docking studies on this compound.

| Target Protein | Predicted Binding Energy (kcal/mol) | Interacting Residues | Computational Method |

| Myostatin (MSTN) | -7.40 | LEU20, VAL22, TYR42, VAL102 (hydrophobic interactions) | Molecular Docking & Dynamics |

| Peptide Deformylase (PDF) | -7.77 | Not specified | Molecular Docking & Dynamics |

| Dipeptidyl peptidase-4 (DPP-4) | Not specified | GLU205, GLU206 | Molecular Docking & Dynamics |

| Toll-like receptor 4 (TLR4) | Not specified (Analogue showed -10.8) | Not specified | Molecular Docking & Dynamics |

| 3CLpro (SARS-CoV-2) | Not specified (Analogue showed -8.5) | Not specified | Molecular Docking & Dynamics |

Membrane Dynamics

There is currently no available research in the scientific literature that specifically investigates the effects of this compound on the modulation of cellular membrane dynamics, such as membrane fluidity or the formation of lipid rafts.

This Section Explores Potential Applications if the Compound or Its Derivatives Interact to Form Organized Structures or Materials, Without Going into Specific Product Development or Clinical Use.

Dithymoquinone as a Building Block in Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. wikipedia.org The ability of a molecule to act as a guest is often dependent on its size, shape, and the types of intermolecular forces it can form. nih.gov While specific studies focusing solely on this compound as a guest are limited, its parent molecule, thymoquinone (B1682898), has been successfully encapsulated in host molecules like cyclodextrins through self-assembly methods. nih.govencyclopedia.pub This suggests that this compound, with its larger and more complex three-dimensional structure, could also serve as a guest molecule in appropriately sized host cavities, such as those found in larger cyclodextrins, calixarenes, or other synthetic macrocycles. rsc.orgrug.nl The stability of such a host-guest complex would depend on the compatibility of size and the interplay of intermolecular forces like hydrogen bonding and hydrophobic interactions. wikipedia.org

Self-Assembly Principles and this compound-Based Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. frontiersin.org These interactions include hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects. frontiersin.org this compound's structure, containing carbonyl groups (hydrogen bond acceptors) and hydrophobic isopropyl and methyl groups, provides the necessary functionalities for it to participate in self-assembly processes. researchgate.netresearchgate.net While the self-assembly of this compound itself into well-defined architectures has not been extensively reported, its interactions with other molecules, such as polymers, are driven by these principles. researchgate.netacs.org The formation of molecular aggregates, which are long chains of molecules bound by intermolecular forces, is a direct result of self-assembly, and the properties of these aggregates are governed by the collective interactions of the constituent molecules. exeter.ac.uk

Exploration of this compound in Functional Materials Development

The development of functional materials often involves incorporating active molecules into a larger matrix, such as a polymer, to enhance properties like solubility or to create a delivery system. The interaction of this compound with polyethylene (B3416737) glycol (PEG) has been investigated using molecular dynamics simulations. researchgate.netacs.org Such studies aim to understand the compatibility and interaction energy between the drug molecule and the polymer carrier. researchgate.net These interactions are fundamental to creating functional materials where this compound is encapsulated or dispersed within a polymer scaffold, potentially forming nanostructured systems. The insights from these computational studies are valuable for the rational design of this compound-based materials. researchgate.netacs.org

Q & A

Basic: What are the standard methods for synthesizing dithymoquinone (DTQ) in laboratory settings?

Answer:

this compound is synthesized via solid-state photodimerization of thymoquinone (TQ). A thin crystalline layer of TQ in ethyl acetate is exposed to fluorescent light (32W bulbs, 48 hours), yielding DTQ with >99% conversion monitored by reversed-phase HPLC (Zorbax SB-C18 column, methanol:0.1% formic acid mobile phase). Crystallization in 2-propanol produces pale yellow needle-like crystals (55% yield). Key parameters include solvent evaporation to ensure a thin film and light exposure duration .

Basic: How is this compound structurally characterized after synthesis?

Answer:

Post-synthesis characterization involves:

- NMR spectroscopy : 1H/13C NMR (600 MHz) identifies proton environments (e.g., δ 6.71 ppm for aromatic protons) and carbon assignments (e.g., 198.8 ppm for carbonyl carbons). 2D COSY and HETCOR confirm connectivity .

- X-ray crystallography : Single-crystal analysis (P-1 space group) resolves the trans-anti configuration of cyclobutane methyl groups and confirms dimerization via C-C bond formation .

- HPLC and IR : Purity (>99%) is verified by HPLC retention time (3.9 min) and IR peaks (e.g., 1668 cm⁻¹ for C=O) .

Advanced: What challenges exist in determining the stereochemistry of this compound, and how can they be addressed?

Answer:

NOE experiments fail to resolve stereochemical ambiguities due to symmetry and overlapping signals. X-ray crystallography is critical for definitive assignment: DTQ’s cyclobutane ring adopts a trans-anti configuration, confirmed by crystallographic inversion centers and displacement ellipsoids. Computational modeling (e.g., density functional theory) can supplement experimental data to validate stereoelectronic effects .

Advanced: How can computational methods aid in studying this compound's bioactivity?

Answer:

- Molecular docking : DTQ shows binding affinity (-8.2 kcal/mol) to SARS-CoV-2 3CLpro and NSP15, suggesting dual-targeting inhibition. Pharmacophore alignment (e.g., O-O distances ~4.5 Å) guides structure-activity studies .

- Molecular dynamics (MD) : Simulations (100 ns) assess stability of DTQ-protein complexes, analyzing RMSD, hydrogen bonding, and free energy landscapes. MD also predicts metabolization pathways (e.g., CYP450-mediated hydroxylation) .

Advanced: How to resolve contradictions in DTQ's antioxidant vs. pro-oxidant effects?

Answer:

Contradictory oxidative effects (e.g., glutathione modulation vs. radical scavenging) require dose-dependent assays:

- In vitro : Measure ROS scavenging (DCFH-DA assay) and enzyme activity (quinone reductase, catalase) at varying DTQ concentrations (1–100 µM).

- Comparative studies : Co-administer DTQ with TQ to evaluate synergistic/antagonistic interactions. Dose-response curves clarify threshold effects .

Basic: What pharmacological activities have been attributed to this compound in recent studies?

Answer:

DTQ exhibits:

- Anti-COVID-19 potential : Nanomolar MIC against SARS-CoV-2 via 3CLpro/NSP15 inhibition .

- Muscle regulation : Myostatin inhibition (MD simulations) suggests therapeutic potential for muscle atrophy .

- Preeclampsia prevention : Suppresses NF-κB and oxidative stress markers in placental models .

Advanced: What in silico strategies validate DTQ as a dual-targeting inhibitor for SARS-CoV-2 proteins?

Answer:

- Virtual screening : Use AutoDock Vina to prioritize DTQ from Nigella sativa compounds based on binding energy (<-7 kcal/mol).

- Pharmacokinetic profiling : BOILED-Egg analysis predicts gastrointestinal absorption and blood-brain barrier penetration. Toxicity risk (e.g., cardiotoxicity) is assessed via ADMET models .

Basic: What analytical techniques confirm the purity of synthesized this compound?

Answer:

- HPLC : Purity (>99%) confirmed by single peak at 242 nm .

- Melting point : Sharp m.p. at 200.7°C indicates crystalline homogeneity .

- Mass spectrometry : ESI-MS identifies [M+H]+ at m/z 329.2 .

Advanced: How to optimize photodimerization reaction conditions for higher DTQ yield?

Answer:

- Solvent selection : Ethyl acetate enhances TQ’s thin-film formation, improving light penetration.

- Light intensity : 32W bulbs at 25°C maximize dimerization without side-product formation.

- Scalability : Multi-gram synthesis requires controlled evaporation and consistent light exposure .

Advanced: What metabolomic approaches identify this compound's biotransformation products?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.